ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14814329
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O4S |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | ethyl 2-[3-(5-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)7-9-21-8-6-12-10-13(24-2)4-5-15(12)21/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22) |
| Standard InChI Key | YWSQRFSNRVCDFO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Introduction
Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that combines an indole moiety with a thiazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C14H16N2O3S, with a molecular weight of approximately 288.36 g/mol.
Chemical Reactivity
The compound's chemical reactivity is attributed to its functional groups. The thiazole ring exhibits electrophilic properties, while the indole moiety may participate in nucleophilic substitution reactions. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, affecting the stability of the ethyl ester group.
| Reaction Type | Description |
|---|---|
| Hydrolysis | Under acidic or basic conditions, affecting the ethyl ester group |
| Nucleophilic Substitution | Involving the indole moiety |
| Electrophilic Reactions | Involving the thiazole ring |
Biological Activities and Applications
Preliminary studies suggest that ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory contexts. The specific combination of the thiazole and indole moieties may enhance its bioactivity compared to other compounds lacking these features.
| Biological Activity | Description |
|---|---|
| Anti-cancer | Potential therapeutic applications |
| Anti-inflammatory | Potential therapeutic applications |
Comparison with Similar Compounds
Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can be compared with other indole derivatives and thiazole-containing compounds. These comparisons highlight variations in biological activities and applications based on structural differences.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | Contains thiazole and carboxylic acid group | Antimicrobial |
| Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | Similar thiazole structure with chlorophenyl | Anticancer |
| Ethyl 2-{[3-(4-methylindol-1H)propanoyl]amino}-4-methylthiazole | Indole derivative with methyl substitution | Enzyme inhibition |
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